

Application of Rediocide-A in Immunotherapy Research

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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B15557561

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Note: Current scientific literature prominently features "Rediocide-A" in the context of immunotherapy research. Information regarding "**Rediocide C**" is not readily available in the searched scientific databases. The following application notes and protocols are based on the published research on Rediocide-A, a natural product with demonstrated immunomodulatory properties.

I. Application Notes

Introduction:

Rediocide-A, a natural compound extracted from *Trigonostemon reidioides*, has emerged as a promising agent in the field of cancer immunotherapy.^{[1][2]} Research has highlighted its potential to overcome tumor immune resistance, particularly by enhancing the cytotoxic activity of Natural Killer (NK) cells.^{[1][3]} These application notes provide an overview of Rediocide-A's mechanism of action and its potential applications in immuno-oncology research.

Mechanism of Action:

Rediocide-A functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.^{[1][3]} Normally, tumor cells can express the ligand CD155 (also known as Poliovirus Receptor), which binds to the TIGIT receptor on NK cells. This interaction delivers an inhibitory signal to the NK cell, suppressing its anti-tumor activity.

Rediocide-A treatment has been shown to down-regulate the expression of CD155 on the surface of cancer cells.[1][3] This reduction in CD155 expression prevents the engagement of the TIGIT receptor, thereby releasing the "brake" on NK cell activation and restoring their ability to recognize and eliminate tumor cells.[1]

Effects on Natural Killer (NK) Cells:

- **Enhanced Cytotoxicity:** Rediocide-A significantly increases the ability of NK cells to lyse tumor cells.[1][4]
- **Increased Degranulation and Effector Molecule Release:** Treatment with Rediocide-A leads to higher levels of Granzyme B, a key cytotoxic molecule released by NK cells to induce apoptosis in target cells.[1][4]
- **Enhanced Cytokine Production:** Rediocide-A stimulates NK cells to produce and secrete higher levels of Interferon-gamma (IFN- γ), a critical cytokine that plays a central role in anti-tumor immunity.[1][3]

Potential Applications in Immunotherapy Research:

- **Overcoming Immune Resistance:** Rediocide-A can be investigated as a therapeutic agent to overcome resistance to NK cell-based immunotherapies in cancers with high CD155 expression.[1]
- **Combination Therapies:** Its unique mechanism of action makes it a candidate for combination therapies with other immunomodulatory agents or conventional cancer treatments.
- **Tool for Studying NK Cell Biology:** Rediocide-A can be used as a chemical probe to study the regulation of the TIGIT/CD155 checkpoint and its role in NK cell function.

II. Data Presentation

Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of Non-Small Cell Lung Cancer (NSCLC) Cells

Cell Line	Treatment	NK Cell-Mediated Lysis (%)	Fold Increase
A549	Vehicle Control	21.86	-
A549	100 nM Rediocide-A	78.27	3.58
H1299	Vehicle Control	59.18	-
H1299	100 nM Rediocide-A	74.78	1.26

Data from co-culture experiments of NK cells with A549 or H1299 cells for 24 hours.[\[1\]](#)

Table 2: Effect of Rediocide-A on NK Cell Effector Functions

Cell Line Co-cultured with NK Cells	Treatment	Granzyme B Level Increase (%)	IFN- γ Level Increase (Fold)
A549	100 nM Rediocide-A	48.01	3.23
H1299	100 nM Rediocide-A	53.26	6.77

Data from co-culture experiments of NK cells with A549 or H1299 cells for 24 hours.[\[1\]](#)

Table 3: Effect of Rediocide-A on CD155 Expression in NSCLC Cells

Cell Line	Treatment	CD155 Expression Down-regulation (%)
A549	Rediocide-A	14.41
H1299	Rediocide-A	11.66
Data from NSCLC cells treated with Rediocide-A.[1][3]		

III. Experimental Protocols

Protocol 1: In Vitro Assessment of Rediocide-A's Effect on NK Cell-Mediated Cytotoxicity

Objective: To determine the effect of Rediocide-A on the ability of Natural Killer (NK) cells to lyse cancer cells.

Materials:

- NK cells (e.g., primary human NK cells or NK-92 cell line)
- Target cancer cells (e.g., A549 or H1299)
- Rediocide-A
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cytotoxicity assay kit (e.g., LDH release assay or a real-time impedance-based assay)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- **Cell Culture:** Culture NK cells and target cancer cells in complete medium.
- **Plating Target Cells:** Seed the target cancer cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.

- **Treatment:** The next day, remove the medium and add fresh medium containing various concentrations of Rediocide-A (e.g., 10 nM, 100 nM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
- **Co-culture:** After the 24-hour treatment, add NK cells to the wells containing the treated target cells at different effector-to-target (E:T) ratios (e.g., 2:1, 1:1).
- **Incubation:** Co-culture the cells for 4-6 hours in a CO2 incubator.
- **Cytotoxicity Assay:** Measure the lysis of target cells using a chosen cytotoxicity assay according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of specific lysis for each condition.

Protocol 2: Flow Cytometry Analysis of Granzyme B and CD155 Expression

Objective: To quantify the intracellular Granzyme B levels in NK cells and the surface expression of CD155 on cancer cells following Rediocide-A treatment.

Materials:

- Cells from the co-culture experiment (Protocol 1)
- Flow cytometer
- FACS tubes
- Antibodies:
 - Anti-human CD155-PE
 - Anti-human Granzyme B-FITC
 - Isotype control antibodies
- Fixation/Permeabilization buffer
- FACS buffer (PBS with 1% BSA)

Procedure:

- **Cell Staining for CD155 (on Cancer Cells):** a. Harvest the cancer cells after treatment with Rediocide-A. b. Wash the cells with FACS buffer. c. Incubate the cells with an anti-human CD155-PE antibody or an isotype control for 30 minutes on ice. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
- **Intracellular Staining for Granzyme B (in NK Cells):** a. Harvest the cells from the co-culture. b. Perform surface staining if needed to identify the NK cell population (e.g., using CD56 and CD3 markers). c. Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol. d. Incubate the permeabilized cells with an anti-human Granzyme B-FITC antibody or an isotype control for 30 minutes at room temperature. e. Wash the cells twice with permeabilization buffer. f. Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
- **Data Analysis:** Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) corresponding to CD155 and Granzyme B expression.

Protocol 3: ELISA for IFN- γ Secretion

Objective: To measure the concentration of IFN- γ secreted by NK cells in the co-culture supernatant.

Materials:

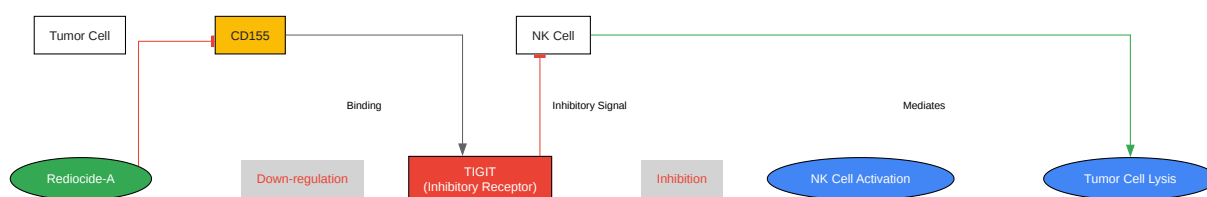
- Supernatants from the co-culture experiment (Protocol 1)
- Human IFN- γ ELISA kit
- Microplate reader

Procedure:

- **Collect Supernatants:** After the co-culture incubation, centrifuge the plates and carefully collect the supernatants.

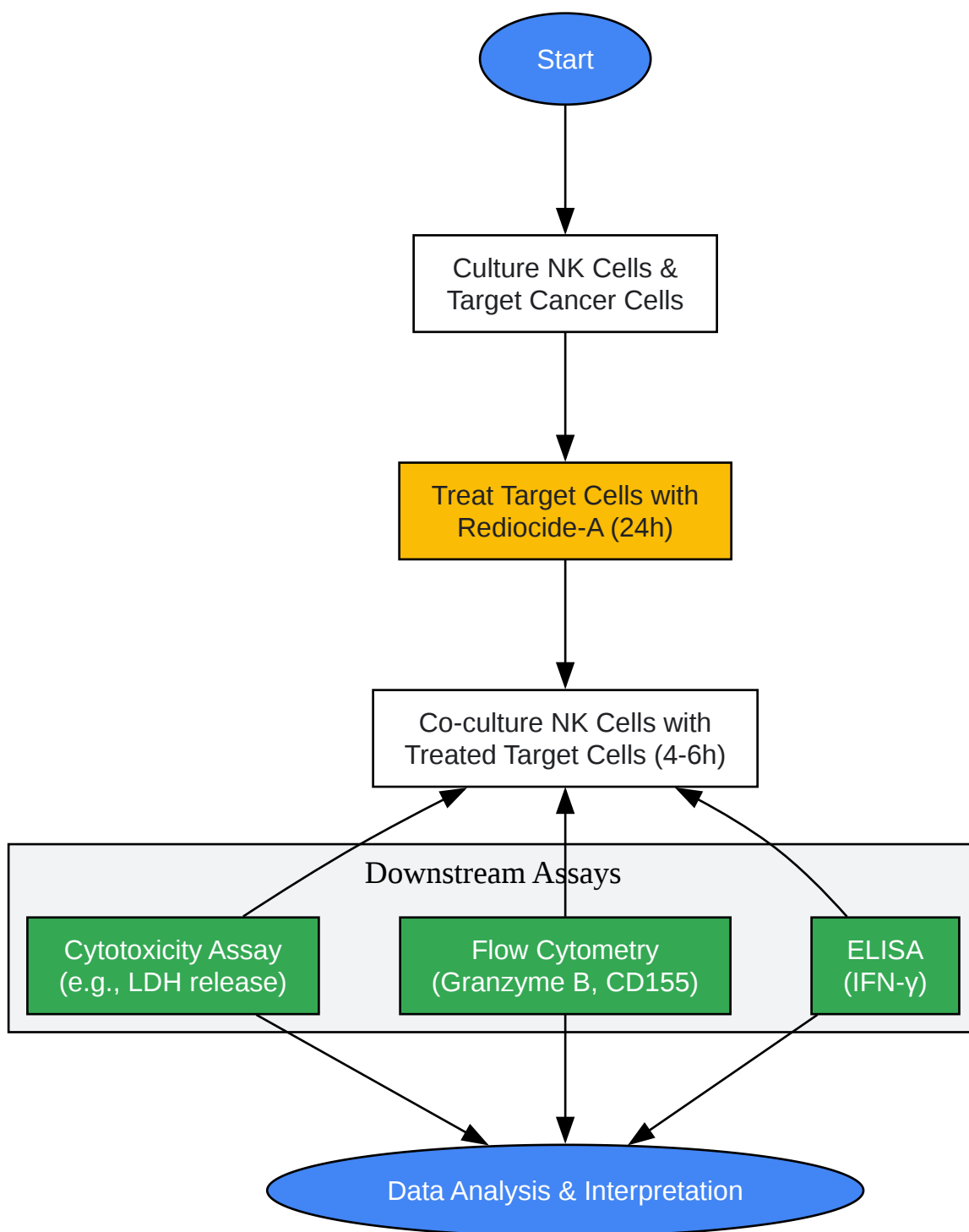
- Perform ELISA: Follow the instructions provided with the human IFN- γ ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated wells. b. Incubating with a detection antibody. c. Adding a substrate solution. d. Stopping the reaction.
- Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the concentration of IFN- γ in each sample by comparing the absorbance to the standard curve.

IV. Mandatory Visualization



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Caption: Mechanism of Action of Rediocide-A in Enhancing NK Cell Activity.



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Caption: Experimental Workflow for Evaluating Rediocide-A's Immunomodulatory Effects.

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References

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